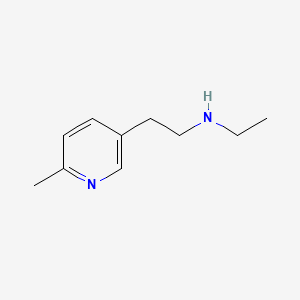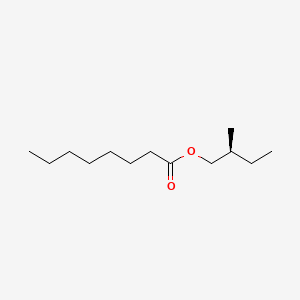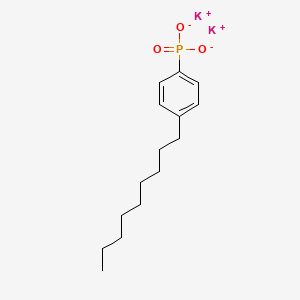
Potassium (4-nonylphenyl) phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (4-nonylphenyl) phosphonate is a chemical compound with the molecular formula C₁₅H₂₃K₂O₃P. It is known for its applications in various fields, including industrial processes and scientific research. The compound is characterized by the presence of a phosphonate group attached to a nonylphenyl moiety, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of potassium (4-nonylphenyl) phosphonate typically involves the reaction of 4-nonylphenol with phosphorous acid in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate phosphite ester, which is subsequently oxidized to the phosphonate form. The general reaction conditions include:
Temperature: Moderate temperatures (50-70°C)
Solvent: Aqueous or organic solvents like ethanol
Catalyst: Potassium hydroxide
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: 4-nonylphenol, phosphorous acid, potassium hydroxide
Reaction Conditions: Controlled temperature and pressure
Purification: Crystallization or distillation to obtain the pure compound
化学反応の分析
Types of Reactions: Potassium (4-nonylphenyl) phosphonate undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states
Reduction: Reduction to lower oxidation states
Substitution: Nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Sodium borohydride or other reducing agents
Substitution: Halogenated compounds under basic conditions
Major Products:
Oxidation: Formation of phosphonic acid derivatives
Reduction: Formation of phosphite derivatives
Substitution: Formation of substituted phosphonates
科学的研究の応用
Potassium (4-nonylphenyl) phosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis
Biology: Investigated for its potential as a biocide and antifungal agent
Medicine: Studied for its potential therapeutic effects in treating certain diseases
Industry: Utilized in water treatment processes and as a corrosion inhibitor
作用機序
The mechanism of action of potassium (4-nonylphenyl) phosphonate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. Additionally, it can interact with cell membranes, altering their permeability and leading to cell death in microorganisms.
類似化合物との比較
- Potassium (4-octylphenyl) phosphonate
- Potassium (4-decylphenyl) phosphonate
- Potassium (4-dodecylphenyl) phosphonate
Comparison: Potassium (4-nonylphenyl) phosphonate is unique due to its specific nonylphenyl group, which imparts distinct chemical properties compared to other similar compounds. The length of the alkyl chain in the nonylphenyl group affects the compound’s solubility, reactivity, and biological activity. For instance, potassium (4-octylphenyl) phosphonate has a shorter alkyl chain, making it less hydrophobic and potentially less effective in certain applications.
特性
CAS番号 |
83929-24-2 |
|---|---|
分子式 |
C15H23K2O3P |
分子量 |
360.51 g/mol |
IUPAC名 |
dipotassium;(4-nonylphenyl)-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C15H25O3P.2K/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)19(16,17)18;;/h10-13H,2-9H2,1H3,(H2,16,17,18);;/q;2*+1/p-2 |
InChIキー |
BJYVDSIKSUKDTJ-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCC1=CC=C(C=C1)P(=O)([O-])[O-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




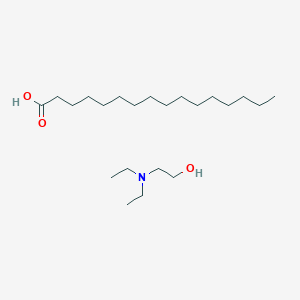
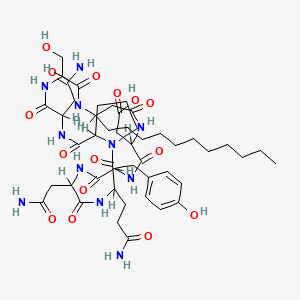
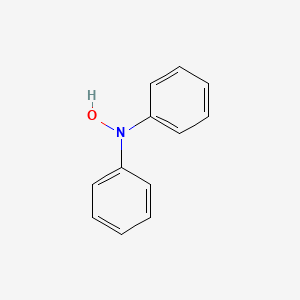




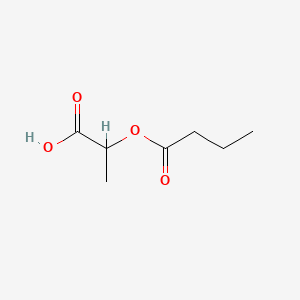
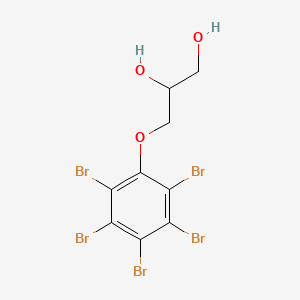
![Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid](/img/structure/B12653968.png)
